molecular formula C10H10FNO3S B4412798 1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinone

1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinone

Cat. No. B4412798
M. Wt: 243.26 g/mol
InChI Key: MARYKGHPPKBCIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinone has been explored in various studies. Novel cyclization of substituted phenylsulfonamido butanoic acids to their corresponding pyrrolidin-2-ones using polyphosphate ester demonstrates a method to achieve these compounds efficiently, with reduced reaction times and increased yields (Zareef et al., 2008). Another approach involves copper-mediated fluoroalkylation of aryl iodides, highlighting the (2-pyridyl)sulfonyl group's role in facilitating the synthesis of diverse fluorinated products (Zhao et al., 2012).

Molecular Structure Analysis

Molecular structure analysis is crucial in understanding the physical and chemical behavior of compounds. For related compounds, techniques like NMR, FT-IR, and UV spectroscopy have been employed to elucidate their structures, providing insights into the molecular conformations and interactions (Paventi et al., 1996).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives have been explored in various contexts. For example, the gold(I)-catalyzed cyclization/nucleophilic substitution of 1-(N-sulfonylazetidin-2-yl) ynones into N-sulfonylpyrrolin-4-ones showcases the compound's versatility in forming polysubstituted pyrrolin-4-ones (Miaskiewicz et al., 2016).

Physical Properties Analysis

The physical properties of compounds in this category, such as solubility, glass transition temperatures, and thermal stability, are significant for their practical application. Fluorinated polyamides containing pyridine and sulfone moieties exhibit high thermal stability and low dielectric constants, indicative of their potential for use in advanced materials (Liu et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity under various conditions and potential for forming derivatives, is essential for applying these compounds in synthesis and manufacturing. The synthesis of sulfonated tetrahydropyridine derivatives via a radical reaction highlights the compound's reactivity and potential for creating diverse chemical structures (An & Wu, 2017).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3S/c11-8-3-5-9(6-4-8)16(14,15)12-7-1-2-10(12)13/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARYKGHPPKBCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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